An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorooctane
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichlorooctane, a halogenated alkane with potential applications in various fields of chemical synthesis and drug development. Due to the limited availability of direct experimental data for 2,3-dichlorooctane, this guide combines computed data with experimental values from analogous compounds to offer a thorough and practical resource.
Physical Properties
The physical properties of 2,3-dichlorooctane are crucial for its handling, purification, and use in chemical reactions. The following tables summarize computed data for 2,3-dichlorooctane and experimental data for related dichlorinated alkanes to provide a comparative reference.
Table 1: Computed Physical Properties of 2,3-Dichlorooctane and its Isomers [1][2]
| Property | 2,3-Dichlorooctane | (2S,3R)-2,3-Dichlorooctane |
| Molecular Formula | C₈H₁₆Cl₂ | C₈H₁₆Cl₂ |
| Molecular Weight | 183.12 g/mol | 183.12 g/mol |
| Exact Mass | 182.062906 g/mol | 182.062906 g/mol |
| XLogP3 | 4.2 | 4.2 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 0 | 0 |
| Rotatable Bond Count | 5 | 5 |
| Topological Polar Surface Area | 0 Ų | 0 Ų |
Table 2: Experimental Physical Properties of Analogous Dichlorinated Alkanes
| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 2,3-Dichloroheptane | 10575-88-9 | 198.96 (estimate)[3] | 23.5 (estimate)[3] | 1.0554 (estimate)[3] | 1.4291 (estimate)[3] |
| 2,3-Dichloropentane | 600-11-3 | 140[4] | -77.3[4] | 1.0749[4] | 1.4441[4] |
| 1,7-Dichloroheptane | 821-76-1 | 220.6 at 760 mmHg[5] | 23.5 (estimate)[5] | 1.013[5] | 1.442[5] |
Based on the data from analogous compounds, 2,3-dichlorooctane is expected to be a liquid at room temperature with a boiling point likely in the range of 200-220 °C. Its density is anticipated to be slightly above 1 g/cm³.
Solubility
Haloalkanes, including 2,3-dichlorooctane, are generally soluble in nonpolar organic solvents and poorly soluble in water. This is attributed to the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are similar. The primary intermolecular forces in 2,3-dichlorooctane are London dispersion forces and weak dipole-dipole interactions.
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Organic Solvents: Soluble in a wide range of organic solvents such as ethers, hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane). The energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.
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Water: Sparingly soluble in water. The strong hydrogen bonds between water molecules are not effectively overcome by the weaker interactions that would be formed with 2,3-dichlorooctane.
Chemical Properties and Reactivity
The chemical reactivity of 2,3-dichlorooctane is primarily dictated by the two chlorine atoms on adjacent carbons. As a vicinal dichloride, it can undergo several key reactions, including elimination and nucleophilic substitution.
Synthesis of 2,3-Dichlorooctane
A common method for the synthesis of vicinal dichlorides is the electrophilic addition of chlorine (Cl₂) to an alkene. For 2,3-dichlorooctane, the starting material would be oct-2-ene. The reaction proceeds via a chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms.[6][7][8][9]
Materials:
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Oct-2-ene
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Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)
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Inert solvent (e.g., dichloromethane, carbon tetrachloride)
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Apparatus for gas dispersion (if using Cl₂)
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Reaction flask with a stirrer and condenser
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Washing and drying agents (e.g., sodium bicarbonate solution, anhydrous magnesium sulfate)
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Distillation apparatus
Procedure:
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Dissolve oct-2-ene in an inert solvent in a reaction flask equipped with a stirrer and a condenser.
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Cool the reaction mixture in an ice bath to control the temperature.
-
Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise with continuous stirring. The reaction is typically exothermic.
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Monitor the reaction progress by techniques such as TLC or GC.
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Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the crude 2,3-dichlorooctane by vacuum distillation.
Dehydrohalogenation (Elimination Reaction)
When treated with a strong base, 2,3-dichlorooctane can undergo a double dehydrohalogenation to form an alkyne. The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[10][11][12][13] A second elimination then yields the alkyne.
References
- 1. 2,3-Dichlorooctane | C8H16Cl2 | CID 544024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2,3-dichlorooctane | C8H16Cl2 | CID 12604225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 12. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. m.youtube.com [m.youtube.com]
